2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide
Overview
Description
2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, thus leading to chromatin condensation and gene silencing. HDACIs like MS-275 can inhibit HDAC activity, leading to increased histone acetylation, chromatin relaxation, and gene expression. MS-275 has been extensively studied for its potential applications in cancer treatment and other diseases.
Mechanism of Action
2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide exerts its anti-cancer effects by inhibiting HDAC activity, leading to increased histone acetylation, chromatin relaxation, and gene expression. This results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide can also induce oxidative stress and DNA damage in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in cancer cells. It can induce cell cycle arrest at the G1 and G2/M phases, leading to the inhibition of cell proliferation. 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide can also induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide can also induce differentiation in cancer cells, leading to the loss of their malignant properties.
Advantages and Limitations for Lab Experiments
2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a potent and selective HDACI, with a low toxicity profile and high stability. It can be easily synthesized in large quantities and has good solubility in various solvents. However, 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide also has some limitations for lab experiments. It can be expensive to produce and may have variable effects depending on the cell type and experimental conditions. It can also have off-target effects on non-HDAC targets, leading to potential toxicity and side effects.
Future Directions
There are several future directions for the study of 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide and other HDACIs. One potential direction is the development of combination therapies with other anti-cancer agents, such as chemotherapy, radiotherapy, or immunotherapy. Another direction is the investigation of 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide in other diseases, such as neurological disorders, inflammatory diseases, or viral infections. Additionally, the development of more potent and selective HDACIs may lead to improved efficacy and reduced toxicity in clinical applications.
Scientific Research Applications
2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in cancer treatment. HDACIs like 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, thus inhibiting tumor growth and metastasis. 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer.
properties
IUPAC Name |
2-[[4-(methanesulfonamido)benzoyl]amino]-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-16(17-8-4-3-5-9-17)24-23(28)20-10-6-7-11-21(20)25-22(27)18-12-14-19(15-13-18)26-31(2,29)30/h3-16,26H,1-2H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIVFNXKPJBDEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-[(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(1-phenylethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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